![molecular formula C9H14N2O2S B15131173 3-[(Dimethylamino)methyl]benzene-1-sulfonamide](/img/structure/B15131173.png)
3-[(Dimethylamino)methyl]benzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(Dimethylamino)methyl]benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antibacterial, antifungal, and diuretic properties. This compound is characterized by the presence of a dimethylamino group attached to a benzene ring, which is further substituted with a sulfonamide group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Dimethylamino)methyl]benzene-1-sulfonamide typically involves the reaction of benzene-1-sulfonyl chloride with dimethylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve moderate temperatures and an inert atmosphere to prevent any side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反応の分析
Types of Reactions
3-[(Dimethylamino)methyl]benzene-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids
Reduction: Amines
Substitution: Various substituted benzene derivatives
科学的研究の応用
3-[(Dimethylamino)methyl]benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.
Medicine: Investigated for its antibacterial and antifungal properties, making it a candidate for drug development.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
作用機序
The mechanism of action of 3-[(Dimethylamino)methyl]benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, such as diuresis and reduced intraocular pressure.
類似化合物との比較
Similar Compounds
Sulfanilamide: Another sulfonamide with antibacterial properties.
Sulfamethoxazole: Widely used in combination with trimethoprim for treating bacterial infections.
Sulfadiazine: Used in combination with pyrimethamine for treating toxoplasmosis.
Uniqueness
3-[(Dimethylamino)methyl]benzene-1-sulfonamide is unique due to its specific structural features, such as the dimethylamino group, which can influence its reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C9H14N2O2S |
|---|---|
分子量 |
214.29 g/mol |
IUPAC名 |
3-[(dimethylamino)methyl]benzenesulfonamide |
InChI |
InChI=1S/C9H14N2O2S/c1-11(2)7-8-4-3-5-9(6-8)14(10,12)13/h3-6H,7H2,1-2H3,(H2,10,12,13) |
InChIキー |
JCSLGDQUXTZQRP-UHFFFAOYSA-N |
正規SMILES |
CN(C)CC1=CC(=CC=C1)S(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


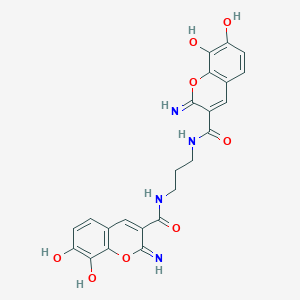
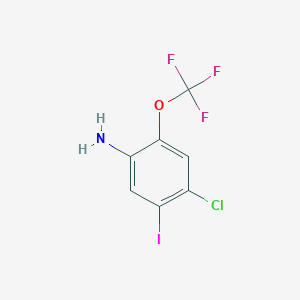

![5-(4-Fluorophenyl)-2,3-dihydro-3-(1-methylethyl)-2-oxo-N,4-diphenyl-1-[2-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1H-pyrrole-3-carboxamide](/img/structure/B15131102.png)
![3H-pyrrolo[3,2-b]pyridine-2,5-dione](/img/structure/B15131113.png)
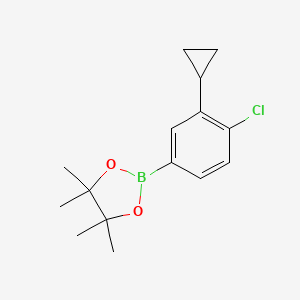
![2-[[(2R)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]acetic acid](/img/structure/B15131125.png)

![1-[(2r,4s,5r)-4-[Bis(4-methoxyphenyl)-phenyl-methoxy]-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-methyl-pyrimidine-2,4-dione](/img/structure/B15131138.png)
![3-[3,4-Dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-6-(3-methylbut-2-enyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one](/img/structure/B15131143.png)
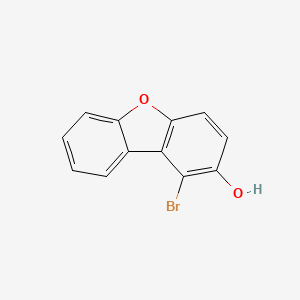
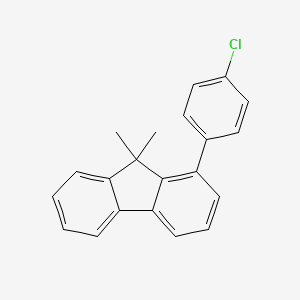
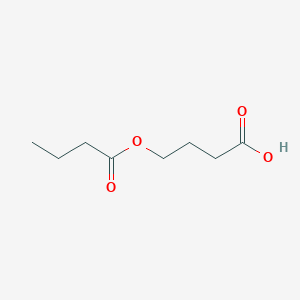
![8-Azabicyclo[3.2.1]octan-3-amine,endo-(9ci)](/img/structure/B15131188.png)
